molecular formula C24H22ClN3O3S B11641446 5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11641446
M. Wt: 468.0 g/mol
InChI Key: XECCXHXEANFQBK-CZIZESTLSA-N
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Description

“5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole ring: This step may involve the reaction of the pyrrol-2-one intermediate with thiadiazole precursors under specific conditions.

    Functionalization of aromatic rings: The tert-butyl and chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to “5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” include other heterocyclic compounds with aromatic substituents. These compounds may share similar synthetic routes and chemical reactivity but differ in their specific functional groups and applications. Examples of similar compounds include:

  • 5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

These compounds highlight the diversity and potential of heterocyclic chemistry in various scientific and industrial applications.

Properties

Molecular Formula

C24H22ClN3O3S

Molecular Weight

468.0 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22ClN3O3S/c1-13-26-27-23(32-13)28-19(14-5-9-16(10-6-14)24(2,3)4)18(21(30)22(28)31)20(29)15-7-11-17(25)12-8-15/h5-12,19,29H,1-4H3/b20-18+

InChI Key

XECCXHXEANFQBK-CZIZESTLSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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